5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide
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Description
5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H13ClN2O3S and its molecular weight is 312.77. The purity is usually 95%.
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Biological Activity
5-Chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H17ClN2O4S
- Molecular Weight : 364.83 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain biological pathways, leading to various pharmacological effects. The exact mechanisms are still under investigation, but it is believed to involve the modulation of signaling pathways relevant to inflammation and cancer progression.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
Salmonella typhi | 11.29 |
These results suggest that the compound possesses considerable antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal properties. The following table presents MIC values against common fungal strains:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
These findings indicate that the compound could be a potential candidate for developing antifungal agents.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results showed that halogen substitutions significantly enhance antimicrobial activity against a range of pathogens, with the compound exhibiting potent effects against both Gram-positive and Gram-negative bacteria . -
Antifungal Evaluation :
Another research focused on evaluating the antifungal properties of similar compounds revealed that modifications in functional groups could lead to increased efficacy against fungal strains such as C. albicans and F. oxysporum. -
Mechanistic Insights :
Investigations into the mechanism of action have highlighted that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity, leading to cell death .
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-11-5-4-10(20-11)13(19)15-7-9(17)8-16-6-2-1-3-12(16)18/h1-6,9,17H,7-8H2,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXSIVJRYHFPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.